N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE
Description
N-Benzoyl-3,5-dinitrobenzohydrazide is a hydrazide derivative characterized by a benzoyl group attached to a 3,5-dinitro-substituted benzohydrazide backbone. This compound is synthesized via condensation reactions between 3,5-dinitrobenzohydrazide and benzoyl derivatives under reflux conditions, often using ethanol as a solvent . Its structure enables diverse applications, including serving as a precursor for N-acylhydrazones and 1,3,4-oxadiazole derivatives, which exhibit notable antibacterial activity (e.g., MIC of 15.1 μg/mL against S. aureus and E. coli) . The electron-withdrawing nitro groups enhance reactivity, making it suitable for metal-catalyzed C–H bond functionalization .
Properties
IUPAC Name |
N'-benzoyl-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-13(9-4-2-1-3-5-9)15-16-14(20)10-6-11(17(21)22)8-12(7-10)18(23)24/h1-8H,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNNFQSYDWAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE can be synthesized through the reaction of 3,5-dinitrobenzoic acid with benzoyl hydrazine under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-BENZOYL-3,5-DINITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve function .
Comparison with Similar Compounds
Antibacterial Activity
- N-Acetyl-1,3,4-oxadiazole derivatives derived from this compound show MIC values of 15.1 μg/mL against S. aureus and E. coli, outperforming simpler hydrazides .
- N′-(4-Hydroxybenzylidene)-3,5-dinitrobenzohydrazide demonstrates moderate antichlamydial activity (MIC = 2.48 μM) but lower cytotoxicity compared to halogenated analogs .
Antioxidant Activity
- Hydrazone derivatives, such as N′-(4-hydroxy-3-methoxybenzylidene)-3,5-dinitrobenzohydrazide , exhibit radical scavenging activity against HOO˙ and CH3OO˙ radicals, with rate constants ranging from 10⁶ to 10⁸ M⁻¹s⁻¹ .
Key Research Findings
Antibacterial Optimization : Substituents like 4-hydroxybenzylidene enhance antibacterial potency while reducing cytotoxicity compared to halogenated analogs .
Reactivity in Oxadiazole Formation : Acetic anhydride efficiently converts N-acylhydrazones into 1,3,4-oxadiazoles, retaining the bioactive nitro groups .
Antioxidant Mechanism : Hydrazone derivatives scavenge radicals via hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET), with kinetics influenced by substituent electronegativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
